![molecular formula C7H14N2 B2941678 3-[Methyl(propan-2-yl)amino]propanenitrile CAS No. 89940-73-8](/img/structure/B2941678.png)

3-[Methyl(propan-2-yl)amino]propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

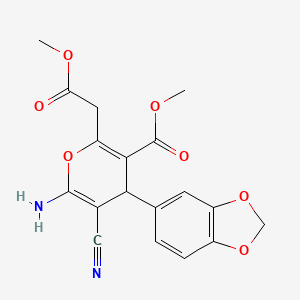

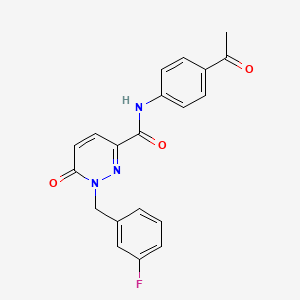

“3-[Methyl(propan-2-yl)amino]propanenitrile” is a chemical compound with the IUPAC name 2-(isopropylamino)-2-methylpropanenitrile . It has a molecular weight of 126.2 . The compound is typically in liquid form .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanenitrile backbone with a methyl(isopropyl)amino group attached . The InChI code for this compound is 1S/C7H14N2/c1-6(2)9-7(3,4)5-8/h6,9H,1-4H3 .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .Applications De Recherche Scientifique

Flavor Compounds in Foods

Branched aldehydes, including compounds structurally related to 3-[Methyl(propan-2-yl)amino]propanenitrile, play a critical role in the flavor profile of many food products. The production and degradation pathways of these aldehydes from amino acids are crucial for controlling the formation of desired levels of flavor compounds in both fermented and non-fermented foods. This knowledge aids in enhancing food flavors through metabolic conversions and understanding microbial and food composition influences on flavor development (Smit, Engels, & Smit, 2009).

Biologically Produced Chemicals

The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights their significant applications in various industries. These diols, derived from renewable sources, underscore the importance of efficient separation technologies to reduce costs and enhance competitiveness in the market. Innovations in recovery and purification processes are essential for sustainable production (Xiu & Zeng, 2008).

Nitrogenous Disinfection By-products

Research into nitrogenous disinfection by-products (N-DBPs) in drinking water addresses the health concerns associated with these compounds. Understanding the formation yields and environmental occurrences of N-DBPs is vital for developing strategies to mitigate their presence in water supplies. This area of study is particularly relevant for ensuring safe drinking water quality and public health (Bond, Templeton, & Graham, 2012).

Glycerol Hydrogenolysis to 1,3-Propanediol

The catalytic conversion of glycerol to 1,3-propanediol (1,3-PDO) presents a sustainable method for producing this valuable chemical, used in various applications from foods to bioplastics. Research focuses on optimizing catalysts and process parameters to improve yield, purity, and cost-effectiveness. This approach highlights the potential of utilizing biomass for chemical production, reducing reliance on fossil fuels (Da Silva Ruy et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

3-[methyl(propan-2-yl)amino]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-7(2)9(3)6-4-5-8/h7H,4,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRXOQGSWRYLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2941596.png)

![4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2941597.png)

![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2941601.png)

![2-Chloro-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2941604.png)

![1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2941605.png)

![furan-2-yl(4-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)methanone](/img/structure/B2941606.png)

![Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2941608.png)

![Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2941614.png)

![tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate](/img/structure/B2941615.png)